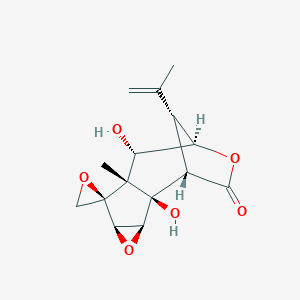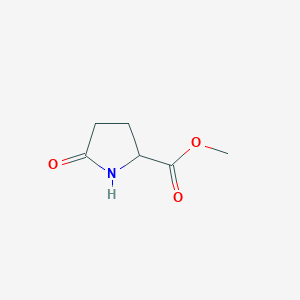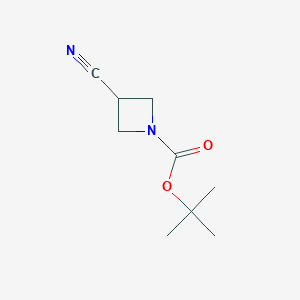
3,4-Dimethylpyrrolidine hydrochloride
説明
3,4-Dimethylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 742100-61-4. It has a molecular weight of 135.64 and its linear formula is C6H14CLN .
Synthesis Analysis
The synthesis of 3,4-Dimethylpyrrolidine hydrochloride involves several steps. One method involves suspending 1.19 g of lithium aluminium hydride in 15 ml of tetrahydrofuran, then adding 1 g of 3,4-dimethylpyrrolidine-2,5-dione little by little at 0°C. The mixture is stirred for 10 hours under reflux conditions. The reaction mixture is cooled to 0°C, and 1.2 ml of water, 1.2 ml of 15% sodium hydroxide aqueous solution, and 3.6 ml of water are added successively. The mixture is stirred for 30 minutes, then magnesium sulfate is added, and the mixture is filtered over Celite. Into the filtrate, 9.44 ml of 1N hydrogen chloride/diethyl ether is added at 0°C, and the mixture is stirred for 1 hour, then concentrated to obtain 0.62 g of the cis/trans diastereomer mixture of 3,4-dimethylpyrrolidine hydrochloride .Molecular Structure Analysis
The molecular structure of 3,4-Dimethylpyrrolidine hydrochloride is represented by the linear formula C6H14CLN .Chemical Reactions Analysis
3,4-Dimethylpyrrolidine hydrochloride can be used in various chemical reactions. For instance, it can be used in the synthesis of 4-(2-BUTYNYLOXY)-6-(3, 4-DIMETHYLPYRROLIDIN-1-YL) pyrimidine .科学的研究の応用
1. Chemical Reactions and Catalysis
3,4-Dimethylpyrrolidine hydrochloride has been involved in various chemical reactions and catalysis processes. For instance, Bender and Bonnett (1968) reported that treating 3,4-dimethylpyrrole with hydrochloric acid leads to a reversible self-condensation reaction, forming a dimer The self-condensation of 3,4-dimethylpyrrole: an alternative reaction pathway. Additionally, Liu et al. (2014) demonstrated that 4-(N,N-Dimethylamino)pyridine hydrochloride acts as a recyclable catalyst for acylating inert alcohols and phenols 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism.
2. Pharmacological Research and Drug Development
3,4-Dimethylpyrrolidine hydrochloride has also been explored in pharmacological research and drug development. Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, which is a potential drug lead, derived from a similar chemical structure Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2- (dimethylamino)ethyl)isochroman-1-one (AC-7954). Another study by Zimmerman et al. (1994) highlighted the development of a peripherally selective opioid antagonist, derived from a compound structurally related to 3,4-Dimethylpyrrolidine hydrochloride, for gastrointestinal motility disorders Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders.
3. Analytical Chemistry and Method Development
In analytical chemistry, methods have been developed to detect and quantify compounds related to 3,4-Dimethylpyrrolidine hydrochloride. Venugopal et al. (2012) developed a sensitive LC/MS/MS method for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a related genotoxic impurity Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
特性
IUPAC Name |
3,4-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENQMVAHTAYJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630510 | |
| Record name | 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpyrrolidine hydrochloride | |
CAS RN |
742100-61-4 | |
| Record name | 3,4-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B109288.png)


![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)



![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B109310.png)



